N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a unique combination of furan, pyrazole, and benzo[b]thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[b]thiophene-2-carboxamide core, followed by the introduction of the pyrazole and furan groups through sequential reactions. Key steps may include:
Formation of benzo[b]thiophene-2-carboxamide: This can be achieved through the reaction of benzo[b]thiophene with a suitable carboxylating agent under controlled conditions.
Synthesis of the pyrazole moiety: The pyrazole ring can be constructed via cyclization reactions involving appropriate precursors such as hydrazines and diketones.
Attachment of the furan ring: The furan ring can be introduced through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be susceptible to oxidation under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit key enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core and exhibit similar chemical properties and applications.
Pyrazole derivatives: Compounds with the pyrazole ring are known for their biological activities, including anti-inflammatory and anticancer properties.
Furan derivatives: Furan-containing compounds are widely studied for their diverse biological and chemical applications.
Uniqueness
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is unique due to the combination of these three distinct moieties in a single molecule. This structural complexity allows for a broader range of interactions and applications compared to simpler analogs.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-19(16-7-5-11-25-16)14(2)23(22-13)10-9-21-20(24)18-12-15-6-3-4-8-17(15)26-18/h3-8,11-12H,9-10H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBLMCHZABNAMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC3=CC=CC=C3S2)C)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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